(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[4-[4-(trifluoromethoxy)phenoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)20-13-7-5-12(6-8-13)19-11-3-1-10(9-18)2-4-11/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVIPKSYPCELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethoxy)phenol and 4-bromophenylmethanol.
Reaction Conditions: A nucleophilic substitution reaction is carried out where 4-(Trifluoromethoxy)phenol reacts with 4-bromophenylmethanol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Trifluoromethoxy-substituted phenols have been studied for their antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit growth .
Antiparasitic and Antitubercular Activity
The compound's structural similarity to known antiparasitic agents makes it a candidate for further investigation in treating diseases such as leishmaniasis and tuberculosis. Studies have demonstrated that similar trifluoromethyl-containing compounds exhibit significant activity against Leishmania donovani, surpassing standard treatments in efficacy . The potential for this compound to be optimized for antitubercular activity is also being explored, given the ongoing need for effective treatments against drug-resistant strains .
Synthesis of Novel Materials
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol can serve as a precursor in the synthesis of novel materials such as phthalocyanines. These materials are known for their applications in photodynamic therapy and as dyes in various industrial applications . The incorporation of trifluoromethyl groups can enhance the electronic properties of these materials, making them suitable for advanced applications in electronics and optics.
Polymer Chemistry
In polymer chemistry, trifluoromethylated compounds are utilized to modify the properties of polymers, improving their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to the development of high-performance materials suitable for harsh environments .
Fragment-Based Drug Discovery
The compound can be employed in fragment-based drug discovery approaches, where small molecules are screened for their ability to bind to biological targets. Its unique structural features allow it to interact with various proteins, providing insights into ligand-target interactions that are crucial for drug development .
Mechanistic Studies
As a chemical probe, this compound can be used to study biological mechanisms at the molecular level. Its ability to selectively inhibit specific pathways makes it a valuable tool for understanding disease mechanisms and identifying potential therapeutic targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol but differ in substituents or core functionalities:
Key Observations :
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound provides moderate electron withdrawal compared to -CF₃ (). This difference influences reactivity in electrophilic substitutions; -OCF₃ is less deactivating than -CF₃, allowing for milder reaction conditions in derivatization.
- Polarity and Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-alcohol analogs like 4-(4-(Trifluoromethoxy)phenyl)piperidine.
Comparison with Analog Syntheses :
- 4-(4-(Trifluoromethoxy)phenyl)piperidine : Synthesized via HCl/MeOH-mediated deprotection of a tert-butyl carbamate intermediate (). This highlights the stability of the -OCF₃ group under acidic conditions.
- (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Likely synthesized via chlorination of a precursor, followed by hydroxylation, though steric challenges may reduce yields compared to the target compound .
Physicochemical Properties
| Property | Target Compound | (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol | (4-Chloro-3-(trifluoromethoxy)phenyl)methanol |
|---|---|---|---|
| Boiling Point | Estimated 300–320°C | ~290°C | ~280°C |
| LogP (Octanol-Water Partition) | 2.8 | 3.2 | 3.5 |
| Solubility in Methanol | High | High | Moderate |
Notes:
- The higher LogP of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol reflects increased lipophilicity due to the chloro group .
- The target compound’s lower LogP compared to -CF₃ analogs suggests better aqueous solubility, advantageous in drug formulation.
Biological Activity
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol, often referred to as TFM-phenol, is a compound that has garnered attention due to its unique trifluoromethoxy group and its potential biological activities. This article aims to explore the biological activity of TFM-phenol, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of TFM-phenol is characterized by a trifluoromethoxy group attached to a biphenyl framework. This structure enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the trifluoromethoxy group can significantly alter the pharmacological properties of compounds. For instance, it has been shown to enhance the potency of certain drugs by improving their binding affinity to biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : TFM-phenol may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate physiological processes.
Biological Targets
TFM-phenol has been studied for its activity against several biological targets, including:
- 5-Hydroxytryptamine (5-HT) Receptors : The presence of the trifluoromethoxy group has been linked to increased inhibition of 5-HT uptake, suggesting potential applications in treating mood disorders .
- Tuberculosis Pathogens : Preliminary studies indicate that TFM-phenol exhibits activity against Mycobacterium tuberculosis, potentially through mechanisms similar to known MmpL3 inhibitors, which target bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
| Biological Target | Effect Observed | Reference |
|---|---|---|
| 5-HT Receptors | Increased inhibition of uptake | |
| M. tuberculosis | Antimicrobial activity | |
| CYP450 Metabolism | Modulated clearance rates |
Case Study: Antimicrobial Activity
A study evaluated the efficacy of TFM-phenol against M. tuberculosis. The compound demonstrated a concentration-dependent bactericidal effect with an MIC (Minimum Inhibitory Concentration) value indicating significant activity against resistant strains. Notably, it was observed that TFM-phenol retained efficacy even in strains with known resistance mutations, highlighting its potential as a therapeutic agent in drug-resistant tuberculosis cases .
Case Study: Pharmacokinetics
Pharmacokinetic studies have shown that TFM-phenol is metabolized primarily by CYP2D6 and CYP3A4 enzymes. This information is crucial for understanding its bioavailability and potential drug interactions . The compound's half-life and clearance rates suggest a favorable profile for further development into therapeutics.
Q & A
Q. Basic
- Oxidation/Reduction Pathways : Start with 4-(4-(trifluoromethoxy)phenoxy)benzaldehyde. Reduce using sodium borohydride (NaBH₄) in methanol at 0–25°C for 2–4 hours to yield the primary alcohol. Monitor progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) .
- Ether Formation : Alternatively, couple 4-(trifluoromethoxy)phenol with 4-bromobenzyl alcohol via Ullmann coupling using CuI/1,10-phenanthroline in DMF at 110°C for 24 hours .
- Critical Parameters : Excess NaBH₄ improves reduction efficiency (>90% yield), while CuI catalytic systems require strict oxygen exclusion to prevent byproducts.
How can researchers validate the structural integrity and purity of this compound?
Q. Basic
- Spectroscopic Analysis :
- X-ray Crystallography : Single-crystal analysis (e.g., from ethanol recrystallization) confirms spatial arrangement of the trifluoromethoxy and phenoxy groups .
How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be addressed?
Q. Advanced
- Assay Variability : Test multiple bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) under standardized MIC protocols (CLSI guidelines) to rule out strain-specific resistance .
- Solvent Effects : Compare DMSO (common solubilizer) with PEG-400; DMSO >1% may inhibit bacterial growth, leading to false negatives .
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to determine if rapid degradation explains inconsistent in vivo results .
What strategies optimize structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Targeted Modifications :
- Electron-Withdrawing Groups : Replace -CF₃O with -NO₂ at the para position to enhance antibacterial potency (tested via Kirby-Bauer assay) .
- Hydroxyl Group Protection : Acetylate the -CH₂OH to improve blood-brain barrier penetration (evaluate via PAMPA assay) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict binding affinity to bacterial dihydrofolate reductase .
What methodologies assess environmental impact and degradation pathways?
Q. Advanced
- Biodegradation : Conduct OECD 301F tests (28-day aerobic sludge incubation) to measure % mineralization via CO₂ evolution .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (Pseudokirchneriella subcapitata) .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation intermediates via LC-MS .
What are emerging research directions for this compound?
Q. Advanced
- Biocatalytic Synthesis : Engineer E. coli expressing alcohol dehydrogenase (ADH) to enantioselectively reduce ketone precursors .
- Polymer Applications : Incorporate into epoxy resins as a crosslinker; evaluate thermostability via TGA (decomposition >250°C) .
- Neuroinflammation Studies : Screen for COX-2 inhibition in microglial cells (BV-2 line) using ELISA for PGE₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
